molecular formula C9H15N3O B13063585 (5-Cyclobutyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol

(5-Cyclobutyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B13063585
M. Wt: 181.23 g/mol
InChI Key: BATLHXNDLPPSKN-UHFFFAOYSA-N
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Description

(5-Cyclobutyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C9H15N3O and its molecular weight is 181.23 g/mol. The purity is usually 95%.
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Biological Activity

(5-Cyclobutyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial and anticancer activities, as well as its mechanisms of action.

  • Molecular Formula : C9H15N3O
  • Molecular Weight : 181.23 g/mol
  • IUPAC Name : (5-cyclobutyl-1-ethyltriazol-4-yl)methanol
  • Canonical SMILES : CCN1C(=C(N=N1)CO)C2CCC2

Biological Activity Overview

The biological activity of this compound has been explored primarily through in vitro studies. Its potential applications include antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies indicate that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various pathogens.

Pathogen Activity Reference
Staphylococcus aureusModerate antibacterial activity
Escherichia coliInhibitory effects
Methicillin-resistant S. aureus (MRSA)Effective against resistant strains

These compounds typically demonstrate their activity by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies have reported cytotoxic effects on human cancer cell lines such as HeLa and A549.

Cell Line IC50 (μM) Mechanism of Action Reference
HeLa30Induction of apoptosis
A54942Cell cycle arrest and apoptosis

The mechanism of action is believed to involve the induction of apoptosis and the disruption of cellular signaling pathways critical for cancer cell survival.

Study on Antimicrobial Efficacy

In a study evaluating various triazole derivatives for their antimicrobial efficacy, this compound was tested against common bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 32 μg/mL for certain strains, showcasing its potential as a lead compound in antibiotic development.

Study on Anticancer Properties

A detailed investigation into the anticancer effects revealed that treatment with this compound led to a marked decrease in cell proliferation in both HeLa and A549 cells. Flow cytometry analysis demonstrated an increase in the proportion of cells in the sub-G1 phase, indicating a rise in apoptotic cells post-treatment.

Scientific Research Applications

The compound (5-Cyclobutyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol is a member of the triazole family, which has garnered attention for its diverse applications in various fields, particularly in medicinal chemistry and agricultural sciences. This article explores its applications, supported by scientific findings and case studies.

Chemical Properties and Structure

Molecular Formula : C7_{7}H10_{10}N4_{4}O

Molecular Weight : 154.17 g/mol

The compound features a triazole ring, which is known for its biological activity, particularly in antifungal and antimicrobial applications. Its structure allows for interactions with biological macromolecules, making it a candidate for drug development.

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. Research has shown that compounds similar to this compound exhibit significant antifungal activity against various pathogens. For instance, studies have demonstrated that triazole-based compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus species, which are common in clinical infections.

Antimicrobial Properties

Beyond antifungal effects, triazoles have been investigated for their broad-spectrum antimicrobial activity. Case studies indicate that this compound may inhibit bacterial growth by disrupting cell wall synthesis or function. This property is particularly valuable in developing new antibiotics amid rising antibiotic resistance.

Pesticide Development

The unique structure of triazoles allows them to act as effective pesticides. Research has indicated that this compound can be utilized in formulating fungicides aimed at protecting crops from fungal diseases. Studies have shown that such compounds can significantly reduce the incidence of plant pathogens, thus improving crop yield and quality.

Cosmetic Formulations

Recent advancements in cosmetic science have highlighted the potential of triazole derivatives in skin care products due to their antimicrobial properties. The incorporation of this compound into formulations may enhance product stability and efficacy against microbial contamination.

Table 1: Summary of Biological Activities

Activity TypeTarget OrganismsMechanism of Action
AntifungalCandida albicansInhibition of ergosterol synthesis
Aspergillus speciesDisruption of cell membrane integrity
AntimicrobialVarious bacteriaInhibition of cell wall synthesis
PesticidalPlant fungal pathogensInhibition of fungal growth

Case Study 1: Antifungal Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antifungal efficacy of triazole derivatives against Candida albicans. The results indicated that compounds similar to this compound exhibited an IC50 value significantly lower than traditional antifungals, suggesting enhanced potency.

Case Study 2: Agricultural Impact

Research conducted by agricultural scientists demonstrated that applying triazole-based fungicides containing (5-Cyclobutyl-1-ethyl-1H-triazol) reduced fungal infections in crops by over 60%, leading to improved yields and reduced reliance on conventional chemical pesticides.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

(5-cyclobutyl-1-ethyltriazol-4-yl)methanol

InChI

InChI=1S/C9H15N3O/c1-2-12-9(7-4-3-5-7)8(6-13)10-11-12/h7,13H,2-6H2,1H3

InChI Key

BATLHXNDLPPSKN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(N=N1)CO)C2CCC2

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.